BTK inhibitor 19

BTK inhibition kinase assay biochemical potency

Researchers requiring selective covalent BTK inhibition face scaffold-dependent selectivity challenges. BTK inhibitor 19 addresses this with the first reported 1-amino-1H-imidazole-5-carboxamide hinge-binding motif, structurally orthogonal to conventional pyrazolopyrimidine (ibrutinib) and imidazopyrazine (acalabrutinib) cores. • Biochemical BTK IC50: 2.7 nM; antiproliferative IC50: 2.5-4.3 µM across MOLM-13, NAMALWA, Pfeiffer, Raji B-cell lines • Covalent/irreversible binding ensures sustained target engagement post-washout • Validated in vivo antitumor efficacy with favorable PK profile Supplied as ≥98% pure solid with custom synthesis options available.

Molecular Formula C25H24F3N7O3
Molecular Weight 527.5 g/mol
Cat. No. B13922734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTK inhibitor 19
Molecular FormulaC25H24F3N7O3
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCCC1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F
InChIInChI=1S/C25H24F3N7O3/c1-2-19(36)34-12-4-3-5-17(34)23-33-20(21(22(29)37)35(23)30)14-6-8-15(9-7-14)24(38)32-18-13-16(10-11-31-18)25(26,27)28/h2,6-11,13,17H,1,3-5,12,30H2,(H2,29,37)(H,31,32,38)/t17-/m0/s1
InChIKeyWIZIQUFUGUEWKY-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTK Inhibitor 19: High-Potency Covalent BTK Inhibitor


BTK inhibitor 19 (CAS 2557174-19-1) is a highly selective, covalent/irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) with a reported biochemical IC50 of 2.7 nM against purified BTK enzyme . The compound is also designated as Compound 26 in the primary research article by Ma et al., which details the discovery of a novel 1-amino-1H-imidazole-5-carboxamide scaffold as a hinge-binding motif [1]. This structural class represents the first reported use of this chemotype as a kinase hinge binder, distinguishing it from conventional pyrazolopyrimidine or imidazopyrazine scaffolds found in most clinical BTK inhibitors [1]. The compound demonstrates antiproliferative activity across a panel of B-cell lymphoma cell lines, including MOLM-13, NAMALWA, Pfeiffer, and Raji, with IC50 values ranging from 2.5 to 4.3 µM in 72-hour viability assays .

Target Engagement BTK pathway inhibition study fit
Binding Mode Covalent target engagement research
Scaffold Context Novel hinge-binder SAR exploration

BTK Inhibitor 19: Structural and Functional Differentiation


BTK inhibitor 19 cannot be simply substituted with other in-class compounds due to fundamental differences in three critical dimensions that directly impact experimental reproducibility and mechanistic interpretation: (1) scaffold-dependent kinase selectivity profiles that govern off-target modulation of TEC family kinases (ITK, TXK, BMX, TEC) and EGFR [1], (2) covalent vs. non-covalent binding modes that determine target residence time and sensitivity to resistance mutations [2], and (3) variable cellular potency arising from differential cell permeability and intracellular target engagement efficiency [3]. Studies directly comparing clinical BTK inhibitors demonstrate that compounds with similar biochemical IC50 values can exhibit greater than 300-fold differences in selectivity against related kinases, leading to divergent biological readouts in immune cell functional assays [1]. Furthermore, the novel 1-amino-1H-imidazole-5-carboxamide hinge-binding motif of BTK inhibitor 19 [3] is structurally orthogonal to the widely used pyrazolopyrimidine cores of ibrutinib and acalabrutinib, resulting in distinct kinase selectivity fingerprints that are not predictable from potency metrics alone.

Scaffold 1-amino-1H-imidazole-5-carboxamide hinge binder may shift kinase selectivity profile vs. pyrazolopyrimidine-based inhibitors.
Selectivity Covalent binding mode and TEC-family off-target context may not transfer directly from reversible or alternative covalent BTK inhibitors.
Cellular Potency Cellular antiproliferative potency context may differ across B-cell models; enzyme IC50 alone does not predict cellular response.

BTK Inhibitor 19: Evidence-Based Selection Guide


Biochemical BTK Potency vs. Clinical Inhibitors

BTK inhibitor 19 exhibits a biochemical IC50 of 2.7 nM against purified BTK enzyme, positioning it within the high-potency tier of covalent BTK inhibitors. For comparative context, the first-generation covalent inhibitor ibrutinib demonstrates an IC50 of 0.5 nM in similar biochemical assays , the second-generation covalent inhibitor acalabrutinib (ACP-196) shows an IC50 of 3 nM , and the reversible non-covalent inhibitor pirtobrutinib displays an IC50 of 0.66 nM [1]. While BTK inhibitor 19 is slightly less potent than ibrutinib in isolated enzyme assays, its reported potency (2.7 nM) is numerically comparable to acalabrutinib (3 nM), a clinically approved second-generation BTK inhibitor . Importantly, biochemical potency metrics alone do not predict cellular efficacy, selectivity, or clinical utility, underscoring the necessity of evaluating additional differentiation parameters when selecting a research compound.

Biochemical Potency
Cross-study comparable
BTK inhibitor 19 IC50 2.7 nM vs. Ibrutinib 0.5 nM, Acalabrutinib 3 nM, Pirtobrutinib 0.66 nM
Reported enzyme inhibition context comparable to second-generation inhibitors.
Biochemical potency alone does not predict cellular or selectivity profile.
BTK inhibition kinase assay biochemical potency covalent inhibitor

Antiproliferative Activity in B-Cell Lymphoma

BTK inhibitor 19 (designated Compound 26 in the primary publication) demonstrates antiproliferative activity across a panel of B-cell malignancy cell lines in 72-hour viability assays. The compound exhibits IC50 values of 3.7 μM in MOLM-13 (acute myeloid leukemia), 4.1 μM in NAMALWA (Burkitt lymphoma), 2.5 μM in Pfeiffer (diffuse large B-cell lymphoma), and 4.3 μM in Raji (Burkitt lymphoma) cells [1]. For cross-study comparison, the second-generation covalent BTK inhibitor acalabrutinib has been reported to exhibit antiproliferative activity in primary chronic lymphocytic leukemia (CLL) cells with induction of apoptosis at 1-3 μM concentrations [2], while zanubrutinib demonstrates an IC50 of 0.36 nM for reducing viability of REC-1 mantle cell lymphoma cells . The cellular potency of BTK inhibitor 19 (low micromolar range) reflects the well-documented disconnect between biochemical enzyme inhibition (low nanomolar) and cellular antiproliferative effects, a phenomenon consistently observed across the BTK inhibitor class due to factors including cell permeability, intracellular target engagement kinetics, and pathway redundancy.

Cellular Activity
Cross-study comparable
IC50 2.5–4.3 µM across MOLM-13, NAMALWA, Pfeiffer, Raji cell lines (72 h viability)
Supports B-cell lymphoma cell-model endpoint review.
Potency disconnect from enzyme IC50 is class-consistent.
antiproliferative activity B-cell lymphoma cell viability cancer research

Novel Scaffold: Imidazole-Carboxamide Hinge Binder

BTK inhibitor 19 (Compound 26) is built upon a 1-amino-1H-imidazole-5-carboxamide core that functions as a kinase hinge-binding motif [1]. According to the primary publication, this represents the first reported example of this scaffold being utilized as a hinge binder for kinase inhibitor design [1]. This chemotype is structurally distinct from the pyrazolopyrimidine core found in ibrutinib [2], the imidazopyrazine scaffold of acalabrutinib [3], and the pyrazolopyrimidine-derived structure of zanubrutinib [4]. The authors explicitly note that this novel scaffold 'will largely expand the chemical diversity of kinase inhibitors' [1]. Such scaffold differentiation is significant because distinct hinge-binding motifs can confer unique kinase selectivity profiles, altered binding kinetics, and differential susceptibility to resistance mutations [5].

Scaffold Novelty
Direct head-to-head
1-amino-1H-imidazole-5-carboxamide; first reported kinase hinge binder with this chemotype
Structurally orthogonal to pyrazolopyrimidine and imidazopyrazine cores.
Scaffold context may alter kinase selectivity fingerprint.
scaffold novelty hinge binder chemical diversity structure-activity relationship

BTK Inhibitor 19: Application Scenarios


SAR Studies on Novel Scaffold

Researchers engaged in kinase inhibitor SAR campaigns should consider BTK inhibitor 19 as a reference compound for exploring the 1-amino-1H-imidazole-5-carboxamide hinge-binding motif. The primary publication explicitly states that this scaffold represents the first example of its kind used for kinase hinge binding [1]. This provides a unique structural starting point for analog synthesis and systematic exploration of substituent effects on potency, selectivity, and pharmacokinetic properties. Comparative studies with pyrazolopyrimidine-based inhibitors (ibrutinib scaffold) and imidazopyrazine-based inhibitors (acalabrutinib scaffold) can yield fundamental insights into how hinge-binding geometry influences kinase selectivity profiles [1].

Covalent BTK Inhibition in B-Cell Lymphoma Assays

BTK inhibitor 19 provides a well-characterized covalent BTK inhibitor tool with validated antiproliferative activity across multiple B-cell malignancy cell lines (MOLM-13, NAMALWA, Pfeiffer, Raji) at micromolar concentrations [1]. Researchers can employ this compound as a positive control or experimental agent in cell viability, apoptosis, and BCR signaling pathway assays, with the advantage of having established potency benchmarks (IC50 2.5-4.3 µM) for dose selection and effect size estimation [1]. The covalent mechanism ensures sustained target inhibition after compound washout, a critical feature for experiments requiring durable BTK blockade [2].

Comparative Kinase Selectivity Profiling

Given the scaffold divergence between BTK inhibitor 19 and clinically approved BTK inhibitors, researchers conducting kinase selectivity profiling studies should include BTK inhibitor 19 in comparative panels. The novel 1-amino-1H-imidazole-5-carboxamide core may confer a selectivity fingerprint distinct from that of ibrutinib, acalabrutinib, and zanubrutinib [1]. This application is particularly relevant given the demonstrated importance of TEC family kinase off-target inhibition (ITK, TXK, BMX, TEC) in modulating immune cell function and contributing to clinical adverse events [3]. Systematic selectivity comparisons across a broad kinase panel can quantify the extent to which scaffold differences translate into functionally meaningful selectivity improvements.

Medicinal Chemistry Optimization for Potency and PK

BTK inhibitor 19 exhibits a pronounced potency disconnect between biochemical BTK inhibition (2.7 nM IC50) and cellular antiproliferative activity (2.5-4.3 µM) [1]. This characteristic makes it a valuable model compound for medicinal chemistry programs aimed at improving cellular permeability, target engagement efficiency, or metabolic stability of covalent BTK inhibitors. The primary publication reports that Compound 26 (BTK inhibitor 19) demonstrates favorable pharmacokinetic properties and robust antitumor efficacy in vivo [1], establishing a baseline from which to evaluate the impact of structural modifications on ADME parameters and in vivo pharmacodynamics.

Application
Selection Property
Validation Focus
Novel Scaffold SAR Studies
Hinge-binding motif differentiation
Scaffold-dependent selectivity profiling
B-Cell Lymphoma Signaling
Covalent BTK pathway engagement
Antiproliferative endpoint monitoring
Kinase Selectivity Profiling
Isoform-selectivity assay context
TEC-family off-target kinase review
Medicinal Chemistry Optimization
Permeability & target engagement
In vivo model-response context

Technical Documentation Hub

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23 linked technical documents
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